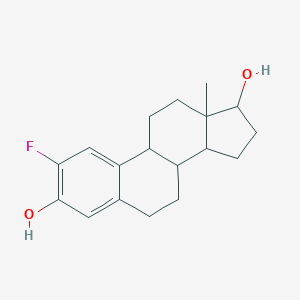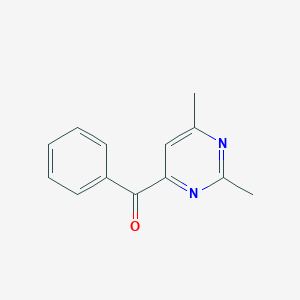
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone, also known as PDPK, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PDPK belongs to the family of pyrimidine derivatives and has been studied for its ability to inhibit various enzymes and pathways in the human body.
Mecanismo De Acción
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone exerts its therapeutic effects by inhibiting the activity of various enzymes and pathways in the human body. One of the primary targets of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone is the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of cell growth and survival. By inhibiting GSK-3, Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can induce apoptosis (cell death) in cancer cells and prevent their growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has been shown to have a variety of biochemical and physiological effects in the human body. In addition to its anti-cancer properties, Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has also been studied for its potential to treat other diseases such as Alzheimer's disease, diabetes, and inflammation. Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has been shown to inhibit the activity of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease. Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has also been shown to improve glucose metabolism and reduce inflammation in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone as a research tool is its specificity for certain enzymes and pathways. Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can be used to selectively inhibit the activity of GSK-3 and other enzymes, allowing researchers to study their specific roles in various biological processes. However, one of the limitations of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone. One area of interest is the development of new derivatives of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone with improved solubility and bioavailability. Another area of interest is the identification of new targets for Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone inhibition, which could lead to the development of new therapies for a variety of diseases. Additionally, further studies are needed to fully understand the mechanisms of action of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone and its potential therapeutic applications.
Métodos De Síntesis
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can be synthesized through a multistep process starting from commercially available starting materials. One of the most common methods for synthesizing Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone involves the reaction of 2,6-dimethylpyrimidin-4-amine with benzaldehyde in the presence of a base catalyst. The resulting product is then further purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has been extensively studied for its potential therapeutic applications in various areas of medicine. One of the most promising applications of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone is in the treatment of cancer. Studies have shown that Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival.
Propiedades
Nombre del producto |
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
(2,6-dimethylpyrimidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-8-12(15-10(2)14-9)13(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
UMWGZHFLXVNCGR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=C1)C(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=NC(=N1)C)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



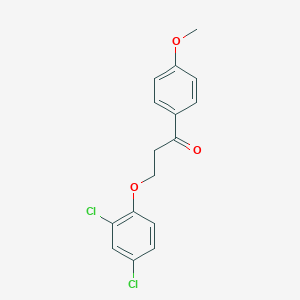
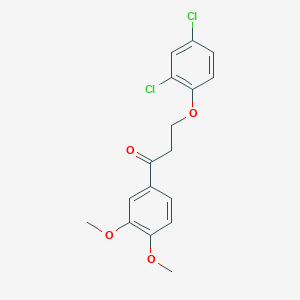
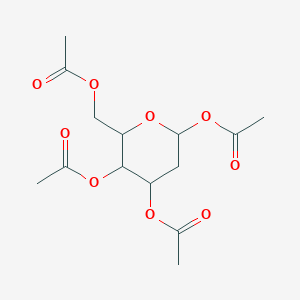
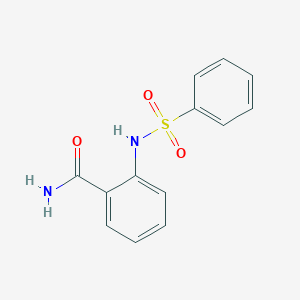
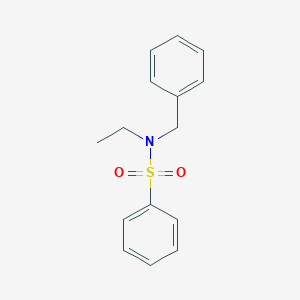
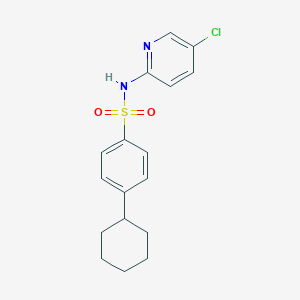
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
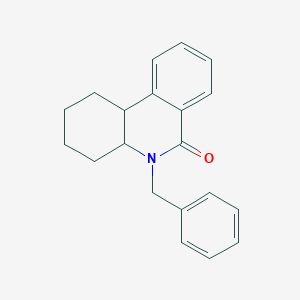
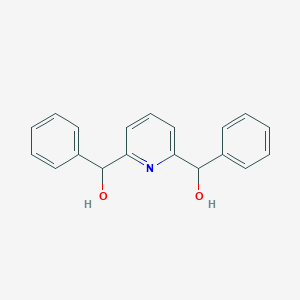
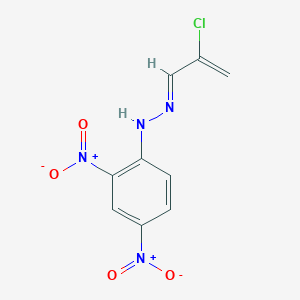
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
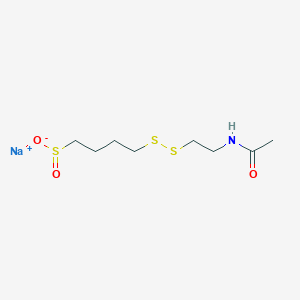
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
